REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH2:15][C:16]([OH:18])=[O:17])=[CH:7]1.[OH-].[Na+].[CH3:21]O>O.C([O-])([O-])=O.[K+].[K+].CC(OC)(C)C>[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH2:15][C:16]([O:18][CH3:21])=[O:17])=[CH:7]1 |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at rt for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled with an ice bath
|
Type
|
CUSTOM
|
Details
|
was slowly added such that T<10° C
|
Type
|
ADDITION
|
Details
|
was then added until pH
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with MTBE (2×)
|
Type
|
WASH
|
Details
|
washed with water (2×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown syrup
|
Type
|
CUSTOM
|
Details
|
fitted with a temperature probe, mechanical stirrer, addition funnel and nitrogen inlet
|
Type
|
ADDITION
|
Details
|
Hex was then slowly added to the stirring solution over 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
More Hex was then added over 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
then left overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with Hex
|
Type
|
CUSTOM
|
Details
|
dried on the fit under nitrogen for 20 h
|
Duration
|
20 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |